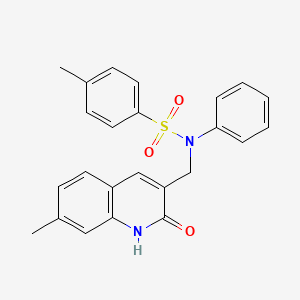
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is commonly referred to as DMAPA or Deschloroketamine. The compound has gained significant attention from researchers due to its potential therapeutic applications in the field of medicine.
作用機序
The mechanism of action of DMAPA is not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors play a crucial role in the transmission of pain signals, and blocking these receptors can result in pain relief. Additionally, DMAPA has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
DMAPA has been found to produce a range of biochemical and physiological effects. It has been found to exhibit anesthetic and analgesic properties, resulting in pain relief. Additionally, DMAPA has been found to have antidepressant and anxiolytic effects, resulting in improvements in mood and anxiety levels. However, it should be noted that the exact biochemical and physiological effects of DMAPA are not fully understood and require further research.
実験室実験の利点と制限
One of the main advantages of using DMAPA in lab experiments is its potential therapeutic applications in the field of medicine. Additionally, DMAPA has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using DMAPA in lab experiments is the lack of understanding of its exact mechanism of action and potential side effects. Further research is needed to fully understand the advantages and limitations of using DMAPA in lab experiments.
将来の方向性
There are several future directions for research on DMAPA. One area of research is the potential therapeutic applications of DMAPA in the field of medicine. Further studies are needed to fully understand the potential benefits and risks of using DMAPA in the treatment of pain, mood disorders, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential side effects. Finally, future research should focus on developing new synthesis methods for DMAPA that are more efficient and cost-effective.
合成法
DMAPA can be synthesized through a multistep process that involves the reaction of piperidine with 2-phenylacetyl chloride in the presence of a base. This reaction results in the formation of 1-(2-phenylacetyl)piperidine. The next step involves the reaction of 1-(2-phenylacetyl)piperidine with 3,5-dimethylbenzoyl chloride in the presence of a base to form DMAPA.
科学的研究の応用
DMAPA has been studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit anesthetic and analgesic properties, making it a potential candidate for use in pain management. Additionally, DMAPA has been found to have antidepressant and anxiolytic effects, making it a potential candidate for use in the treatment of mood disorders.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16-12-17(2)14-20(13-16)23-22(26)19-8-10-24(11-9-19)21(25)15-18-6-4-3-5-7-18/h3-7,12-14,19H,8-11,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMOBLILQVEOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)


![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)